molecular formula C17H22N6O3 B11263794 2-(azepan-1-yl)-N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine

2-(azepan-1-yl)-N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B11263794
M. Wt: 358.4 g/mol
InChI Key: UHHOBDQKRPPOFA-UHFFFAOYSA-N
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Description

2-(AZEPAN-1-YL)-N4-(2-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with azepane, methoxyphenyl, and nitro groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(AZEPAN-1-YL)-N4-(2-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the azepane and methoxyphenyl groups through nucleophilic substitution reactions. The nitro group is often introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(AZEPAN-1-YL)-N4-(2-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can replace the azepane or methoxyphenyl groups with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

2-(AZEPAN-1-YL)-N4-(2-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(AZEPAN-1-YL)-N4-(2-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azepan-1-yl-1-(2-methoxyphenyl)ethanamine
  • 2-Azepan-1-yl-2-(2-methoxyphenyl)ethanamine

Uniqueness

Compared to similar compounds, 2-(AZEPAN-1-YL)-N4-(2-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE stands out due to its nitro group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

Molecular Formula

C17H22N6O3

Molecular Weight

358.4 g/mol

IUPAC Name

2-(azepan-1-yl)-4-N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C17H22N6O3/c1-26-13-9-5-4-8-12(13)19-16-14(23(24)25)15(18)20-17(21-16)22-10-6-2-3-7-11-22/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H3,18,19,20,21)

InChI Key

UHHOBDQKRPPOFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCCCC3

Origin of Product

United States

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